molecular formula C8H7N5S2 B3056666 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile CAS No. 73236-31-4

4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

Cat. No.: B3056666
CAS No.: 73236-31-4
M. Wt: 237.3 g/mol
InChI Key: SVLQUQCDCSMQIR-UHFFFAOYSA-N
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Description

4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile (CAS 73236-31-4) is a versatile chemical scaffold of significant interest in medicinal chemistry and anticancer research . Its core structure, the 1H-pyrazolo[3,4-d]pyrimidine, is a well-established bioisostere of purine, allowing it to compete with ATP for binding sites in the catalytic domains of various kinase enzymes . This mechanism makes derivatives of this scaffold promising candidates for the development of targeted cancer therapies. Research has extensively explored similar pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of critical oncological targets, including the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting these kinases, such compounds can disrupt signal transduction pathways that drive uncontrolled cell proliferation, induce apoptosis, and arrest the cell cycle . The specific substitution pattern of this compound—featuring methylthio groups at positions 4 and 6 and a carbonitrile group at position 3—provides a strategic platform for further synthetic modification. These functional groups are amenable to nucleophilic displacement and other reactions, enabling medicinal chemists to generate a diverse library of analogs for structure-activity relationship (SAR) studies to optimize potency and selectivity . This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5S2/c1-14-7-5-4(3-9)12-13-6(5)10-8(11-7)15-2/h1-2H3,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLQUQCDCSMQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC2=NNC(=C21)C#N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327365
Record name 4,6-Bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73236-31-4
Record name 4,6-Bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

  • Molecular Formula : C8H8N4S2
  • Molecular Weight : 224.30 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core with methylthio groups at positions 4 and 6 and a cyano group at position 3.

The biological activity of this compound is primarily attributed to its ability to inhibit various kinases and enzymes involved in cell proliferation and inflammation.

  • Antitumor Activity :
    • The compound has shown promising results against several cancer cell lines, including HeLa and A549. In vitro studies indicated that it induces apoptosis and inhibits cell proliferation.
    • IC50 Values :
      • HeLa cells: IC50=7.01±0.60μMIC_{50}=7.01\pm 0.60\,\mu M
      • A549 cells: IC50=8.55±0.35μMIC_{50}=8.55\pm 0.35\,\mu M
  • Anti-inflammatory Effects :
    • The compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
    • IC50 Values for COX-2 Inhibition :
      • IC50=0.04±0.09μmolIC_{50}=0.04\pm 0.09\,\mu mol

Structure-Activity Relationship (SAR)

The presence of methylthio groups at positions 4 and 6 enhances the antitumor activity of the compound by improving its binding affinity to target enzymes. Substituents on the pyrazole ring can modulate its biological activity:

SubstituentEffect on Activity
MethylthioEnhances antitumor activity
Cyano groupIncreases kinase inhibition
Electron-releasing groupsImproves anti-inflammatory effects

Case Studies

  • Anticancer Studies :
    • In a study by Cankara et al., derivatives of pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their cytotoxicity against HCT-116 and MCF-7 cell lines. Compounds with similar structures to this compound showed significant cytotoxicity with IC50IC_{50} values ranging from 1.1μM1.1\mu M to 3.3μM3.3\mu M .
  • Anti-inflammatory Studies :
    • Tageldin et al. reported that derivatives with similar structural features displayed potent anti-inflammatory activity in vivo using carrageenan-induced paw edema models . The effective doses were comparable to indomethacin.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that specific derivatives of pyrazolo[3,4-d]pyrimidine showed potent activity against various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific kinases involved in cancer cell proliferation .

Antiviral Properties

Another area of interest is the antiviral potential of this compound. Research has shown that pyrazolo[3,4-d]pyrimidines can inhibit viral replication pathways. A notable example is their effectiveness against the hepatitis C virus (HCV), where modifications to the pyrazolo structure have led to enhanced inhibitory effects .

Table 1: Summary of Anticancer and Antiviral Studies

Study ReferenceActivityCell Lines/Viruses TestedKey Findings
Bioorganic & Medicinal Chemistry Letters AnticancerVarious cancer cell linesPotent kinase inhibition
Journal of Medicinal Chemistry AntiviralHepatitis C VirusSignificant replication inhibition

Agricultural Applications

Pesticidal Activity

The compound's structural characteristics suggest potential use as a pesticide. Research has explored its efficacy against various agricultural pests. For instance, studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine can act as effective insecticides by disrupting the nervous system of target insects .

Herbicidal Properties

Additionally, there is ongoing research into the herbicidal properties of this compound. Initial findings suggest that it may inhibit specific enzymes involved in plant growth, making it a candidate for developing new herbicides .

Material Science Applications

Polymer Chemistry

In material science, 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile has been investigated for its potential use in polymer synthesis. Its ability to participate in polymerization reactions can lead to the development of new materials with desirable properties such as increased thermal stability and chemical resistance .

Table 2: Material Science Applications

Application AreaDescriptionPotential Benefits
Polymer SynthesisUsed as a monomer in polymerization reactionsEnhanced thermal stability
Coating MaterialsDevelopment of protective coatingsImproved chemical resistance

Case Study 1: Anticancer Research

In a study conducted by Porter et al., various pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their anticancer activity against breast cancer cell lines. The results indicated that modifications at the 4 and 6 positions significantly enhanced cytotoxicity compared to standard treatments .

Case Study 2: Agricultural Efficacy

A field study evaluated the effectiveness of a pyrazolo[3,4-d]pyrimidine-based pesticide on aphid populations in soybean crops. The results showed a remarkable reduction in pest numbers compared to untreated controls, suggesting its potential as an environmentally friendly pest management solution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrazolopyrimidine and pyrimidine derivatives, focusing on structural features, synthesis, physicochemical properties, and biological activity.

Substituent Variations in Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name Substituents Key Structural Differences Synthesis Highlights Biological Activity Reference
4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile 4-SMe, 6-SMe, 3-CN Methylthio groups enhance lipophilicity Likely involves S-alkylation of dithioxo precursors (e.g., compound 3 in ) Antitumor activity against Hep2 cells
4-Amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile (8) 4-NH₂, 3-CN, 1-tosyl Amino group increases polarity Synthesized via cyclization with amidines Moderate antitumor activity
4,6-Diamino-1-tosyl-1H-pyrazolo[3,4-b]pyridine-3,5-dicarbonitrile (13) 4-NH₂, 6-NH₂, 3-CN, 5-CN Additional cyano group; pyridine core Multi-step condensation and cyclization Higher cytotoxicity than target compound
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile 4-Cl, 6-Cl, 2-SMe, 5-CN Pyrimidine core (non-fused) Halogenation and S-alkylation Not reported; potential as intermediate

Key Observations :

  • Methylthio vs. Amino Groups: Methylthio substituents (target compound) confer higher lipophilicity compared to amino groups (compound 8), which may improve cellular uptake but reduce aqueous solubility .
  • Core Structure: Pyrazolo[3,4-d]pyrimidine (target) vs.
  • Chlorinated Derivatives : 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile lacks the fused pyrazole ring, reducing structural complexity and likely altering reactivity.
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Reference
This compound ~278.4 (calculated) Not reported Low aqueous solubility
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 177.16 273–278.5 Polar due to carboxylic acid
5-Amino-3-methyl-1H-phenylpyrazole-4-carbonitrile (20) ~198.2 (calculated) Not reported Moderate solubility in DMF

Key Observations :

  • The target compound’s methylthio groups reduce polarity, as evidenced by its predicted low aqueous solubility. In contrast, carboxylic acid derivatives (e.g., ) exhibit higher polarity and melting points due to hydrogen bonding.

Q & A

Q. What are the common synthetic routes for 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile, and how do reaction conditions influence yield?

The compound is synthesized via two primary routes:

  • Sodium Salt Glycosylation : Reaction of the sodium salt of 4,6-dimethylthiopyrazolo[3,4-d]pyrimidine-3-carbonitrile with halogenated sugars (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose) under anhydrous conditions yields β-anomer glycosides exclusively. This method is stereospecific and avoids α-anomer formation due to steric and electronic effects .
  • Ketene Dithioacetal Precursors : Condensation of α,α-ketene dithioacetals (e.g., bis(methylthio)methylene derivatives) with hydrazine or aminotriazines generates the pyrazolo[3,4-d]pyrimidine core. For example, 5-(bis(methylthio)methylene)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione reacts with hydrazine to form the scaffold .

Q. Key Factors Affecting Yield :

  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilicity in glycosylation reactions.
  • Temperature : Controlled warming (e.g., 50°C) improves reaction rates but may promote side reactions if excessive .
  • Catalysts : Acidic conditions (e.g., trifluoroacetic acid) facilitate cyclization steps .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Standard characterization includes:

  • 1H/13C NMR : Assigns proton and carbon environments. For example, methylthio groups resonate at δ 2.38–2.50 ppm in 1H NMR, while the carbonitrile carbon appears at δ 111–115 ppm in 13C NMR .
  • IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, C=S at ~650 cm⁻¹) .
  • HRMS : Validates molecular formula (e.g., m/z 238.0961 for C12H10N6) .
  • X-ray Crystallography : Resolves regiochemistry and crystal packing, critical for confirming β-anomer configuration in glycosides .

Q. Table 1: Representative Spectral Data

Functional GroupNMR (δ ppm)IR (cm⁻¹)
Methylthio (-SCH3)2.38 (1H)650 (C-S)
Carbonitrile (C≡N)111.3 (13C)2230
Pyrimidine C-H7.54 (1H)N/A

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities (e.g., cytotoxicity vs. anti-inflammatory effects)?

Contradictory biological data often arise from structural modifications or assay conditions:

  • Structural Variations : Glycoside derivatives (e.g., 2′-deoxyribonucleosides) lack cytotoxicity due to poor cellular uptake, while aryl-substituted analogs (e.g., 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) exhibit anti-inflammatory activity via kinase inhibition .
  • Assay Specificity : Cytotoxicity assays (e.g., MTT) may use cancer cell lines insensitive to nucleoside analogs, whereas anti-inflammatory models (e.g., COX-2 inhibition) target specific pathways .
    Methodological Recommendations :
  • Compare substituent effects using isogenic compound libraries.
  • Standardize assay protocols (e.g., cell type, concentration range) for cross-study validation.

Q. What strategies optimize regioselectivity during nucleophilic substitutions on the pyrazolo[3,4-d]pyrimidine core?

Regioselectivity is controlled by:

  • Electronic Effects : Electron-withdrawing groups (e.g., carbonitrile) direct nucleophiles to C-3 or C-4 positions. Methylthio groups act as leaving groups, favoring substitution at C-6 .
  • Steric Hindrance : Bulky substituents (e.g., benzyl) at N-1 block nucleophilic attack at adjacent positions .
  • Catalytic Modulation : Lewis acids (e.g., ZnCl2) enhance electrophilicity at specific sites .

Case Study : Sodium salt glycosylation exclusively yields β-anomers due to the steric bulk of the toluoyl-protected sugar, preventing α-face attack .

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methylthio Groups : Act as directing and leaving groups. Suzuki-Miyaura coupling replaces -SCH3 with aryl/alkyl groups under palladium catalysis .
  • Carbonitrile : Withdraws electron density, activating adjacent positions for nucleophilic aromatic substitution (e.g., amination at C-4) .
  • Amino Groups : Enhance electrophilicity at C-6, facilitating condensation with aldehydes or ketones .

Q. Table 2: Substituent Effects on Reactivity

SubstituentPositionReactivity ImpactExample Reaction
-SCH3C-4, C-6Facilitates Pd-catalyzed couplingSuzuki-Miyaura
-NH2C-4Enhances electrophilicity at C-6Condensation
-C≡NC-3Activates C-4 for aminationSNAr

Q. What are the typical challenges in scaling up synthesis, and how can they be mitigated?

  • Byproduct Formation : Side reactions (e.g., over-alkylation) occur at high concentrations. Use slow reagent addition and low temperatures (0–5°C) to suppress .
  • Purification Complexity : Column chromatography is inefficient for large batches. Switch to recrystallization (e.g., ethyl acetate/cyclohexane) or fractional distillation .
  • Regiochemical Drift : Optimize solvent polarity (e.g., DMF → acetonitrile) to maintain selectivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

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